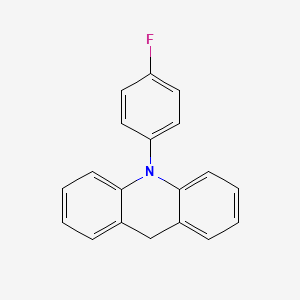

10-(4-Fluorophenyl)-9,10-dihydroacridine

描述

10-(4-Fluorophenyl)-9,10-dihydroacridine is a useful research compound. Its molecular formula is C19H14FN and its molecular weight is 275.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 9,10-dihydroacridine exhibit notable cytotoxicity against various cancer cell lines. For instance, acridine-based compounds have been synthesized and tested for their antiproliferative effects on human cancer cell lines such as HCT 116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer). These studies indicate that the introduction of substituents like fluorophenyl enhances the cytotoxic properties of these compounds, making them promising candidates for anticancer drug development .

Mechanism of Action

The mechanism underlying the anticancer activity of 10-(4-Fluorophenyl)-9,10-dihydroacridine is believed to involve intercalation into DNA and the generation of reactive oxygen species (ROS) upon light activation. This dual mechanism can lead to enhanced apoptosis in cancer cells while sparing normal cells .

Organic Light Emitting Diodes (OLEDs)

Host Materials for OLEDs

this compound has been explored as a host material in OLED applications due to its favorable photophysical properties. Its ability to facilitate thermally activated delayed fluorescence (TADF) makes it suitable for use in blue and white OLEDs. The incorporation of this compound into OLED structures has shown improved efficiency and stability compared to traditional materials .

Photocatalysis

Photocatalytic Applications

The compound has also been investigated for its photocatalytic properties, particularly in organic transformations under visible light irradiation. Studies indicate that this compound can act as an effective photocatalyst in the oxidation of organic substrates, leading to the formation of valuable products such as xanthones and acridones . These reactions typically involve the generation of excited states that facilitate electron transfer processes.

Synthesis of Novel Compounds

Hybrid Structures

The synthesis of hybrid compounds incorporating this compound has been reported to yield new derivatives with enhanced biological activity. For example, acridine–isoxazole hybrids have shown significant cytotoxicity against various cancer cell lines, indicating that modifications at the acridine core can lead to compounds with tailored pharmacological profiles .

Structural Variations and Their Effects

Impact of Substituents

The presence of different substituents on the phenyl ring significantly influences the chemical reactivity and biological activity of this compound. Studies have demonstrated that varying substituents can enhance solubility, stability, and interaction with biological targets, thus improving the overall efficacy of the compound in medicinal applications .

Case Studies

常见问题

Q. What are the established synthetic methodologies for 10-(4-Fluorophenyl)-9,10-dihydroacridine, and how do they differ in efficiency?

Basic

The synthesis typically involves modular routes such as the one-pot ortho-C alkenylation/hydroarylation sequence between diarylamines and aryl alkynes in hexafluoroisopropanol (HFIP) with triflimide as a catalyst. This method achieves high regioselectivity and avoids multi-step protocols . Alternative approaches include microwave-assisted reactions using zinc chloride as a solvent, which reduces reaction times but may require optimization for fluorophenyl substitution . Efficiency varies: HFIP-based methods yield >85% purity, while microwave-assisted routes require recrystallization for comparable results.

Q. How is the purity and structural integrity of this compound validated in academic research?

Basic

Purity is assessed via GC analysis (>98.0% purity) and melting point determination (168–172°C) . Structural confirmation employs NMR spectroscopy (e.g., ¹H/¹³C for fluorophenyl and dihydroacridine moieties) and mass spectrometry (e.g., TOF-MS for molecular ion peaks). X-ray crystallography is used for resolving stereochemical ambiguities, as demonstrated in similar dihydroacridine derivatives .

Q. How can researchers resolve contradictions in catalytic efficiency data across different synthetic protocols?

Advanced

Contradictions often arise from catalyst choice (e.g., HFIP/triflimide vs. zinc chloride) or reaction conditions (microwave vs. thermal heating). A systematic approach includes:

- Kinetic studies to compare reaction rates and intermediate stability.

- DFT calculations to model transition states and identify rate-limiting steps.

- Controlled experiments varying solvent polarity (HFIP vs. DCM) and catalyst loading. For example, HFIP enhances electrophilicity in alkenylation, while zinc chloride may promote acid-mediated cyclization .

Q. What methodologies are used to investigate the photophysical properties of this compound?

Advanced

Key techniques include:

- UV-Vis spectroscopy to determine absorption maxima (e.g., λmax ~280 nm) and monitor charge-transfer (CT) transitions .

- Fluorescence spectroscopy with quantum yield measurements (e.g., ΦF up to 0.65 in non-polar solvents) .

- Solvatochromic analysis to assess dipole moment changes via Lippert-Mataga plots, revealing intramolecular CT in ester-substituted derivatives .

- Time-resolved spectroscopy to study excited-state dynamics (e.g., TADF behavior in OLED applications) .

Q. How is this compound applied in OLED design, and what experimental parameters are critical?

Advanced

As a thermally activated delayed fluorescence (TADF) emitter, it requires:

- Doping optimization (1–5 wt%) in host matrices (e.g., CBP) to minimize concentration quenching.

- Electrochemical characterization (cyclic voltammetry) to align HOMO/LUMO levels with charge-transport layers.

- Device fabrication via vapor deposition for uniform thin films, achieving external quantum efficiency >15% .

- Photoluminescence lifetime measurements to confirm triplet harvesting mechanisms.

Q. What role does this compound play in visible-light-driven nitrogen fixation, and how is the reaction optimized?

Advanced

It acts as a hydrogen donor in a dual catalytic system with iridium (photosensitizer) and molybdenum (N₂ activation) complexes. Key optimizations:

- Light intensity tuning (450–500 nm) to match the Ir complex’s absorption.

- Stoichiometric balance between 9,10-dihydroacridine and dinitrogen (1:1 molar ratio).

- Glovebox techniques to exclude oxygen, which deactivates Mo catalysts.

- Ammonia quantification via indophenol assay or ¹H NMR .

Q. What safety protocols are essential when handling this compound?

Basic

- Use gloveboxes or fume hoods to avoid air-sensitive degradation (H315/H319 hazards) .

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Storage : Under argon at 2–8°C in amber vials to prevent photodegradation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes .

Q. How can charge-transfer processes in dihydroacridine derivatives be experimentally validated?

Advanced

- Electrochemical analysis : Measure redox potentials (e.g., Eox = +1.2 V vs. SCE) to estimate HOMO levels.

- Stark spectroscopy to detect electric-field-induced spectral shifts indicative of CT.

- Transient absorption spectroscopy to track excited-state electron transfer kinetics.

- Computational modeling (TD-DFT) to simulate frontier molecular orbitals and CT distances .

Q. What strategies enhance the fluorescence quantum yield of derivatives?

Advanced

- Substituent engineering : Electron-withdrawing groups (e.g., esters) stabilize CT states, improving ΦF .

- Rigidification : Incorporate steric hindrance (e.g., diphenyl groups) to reduce non-radiative decay.

- Solvent selection : Use low-polarity solvents (toluene) to minimize solvation effects.

- Host-guest systems : Embed in zeolites or MOFs to restrict molecular motion .

Q. How are thermodynamic limitations overcome in photocatalytic applications?

Advanced

- Energy compensation : Use visible light (λ >400 nm) to provide the 1.8 eV required for N₂ activation .

- Cooperative catalysis : Pair photosensitizers (Ir complexes) with transition-metal catalysts (Mo) to lower activation barriers.

- Proton-coupled electron transfer (PCET) : Optimize proton sources (e.g., 9,10-dihydroacridine) to stabilize intermediates .

属性

CAS 编号 |

366015-67-0 |

|---|---|

分子式 |

C19H14FN |

分子量 |

275.3 g/mol |

IUPAC 名称 |

10-(4-fluorophenyl)-9H-acridine |

InChI |

InChI=1S/C19H14FN/c20-16-9-11-17(12-10-16)21-18-7-3-1-5-14(18)13-15-6-2-4-8-19(15)21/h1-12H,13H2 |

InChI 键 |

VYKVBTOJDXAFLD-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。